4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Structure-Activity Relationship Medicinal Chemistry Physicochemical Property Optimization

4-Ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941891-04-9) is a synthetic pyrrolidinone-bearing benzenesulfonamide derivative with molecular formula C19H22N2O5S and molecular weight 390.45 g/mol. The compound belongs to a chemotype that has been investigated across at least three distinct target classes: carbonic anhydrase (CA) isoforms , bromodomain-containing protein 4 (BRD4) , and voltage-gated ion channels.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 941891-04-9
Cat. No. B2754813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS941891-04-9
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
InChIInChI=1S/C19H22N2O5S/c1-3-26-15-7-9-16(10-8-15)27(23,24)20-14-6-11-17(18(13-14)25-2)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3
InChIKeyRVZSGHTWRWQYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941891-04-9): Compound Identity and Procurement Context


4-Ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941891-04-9) is a synthetic pyrrolidinone-bearing benzenesulfonamide derivative with molecular formula C19H22N2O5S and molecular weight 390.45 g/mol . The compound belongs to a chemotype that has been investigated across at least three distinct target classes: carbonic anhydrase (CA) isoforms [1][2], bromodomain-containing protein 4 (BRD4) [3], and voltage-gated ion channels [4]. It is primarily supplied as a screening compound within the Life Chemicals HTS collection, where related F2783-series compounds are available at ≥90% purity in 2 μmol and 5 μmol quantities . Despite this broad target-class relevance, the compound itself lacks dedicated peer-reviewed pharmacological characterization; all available binding and functional data are derived from class-level studies of close structural analogs.

Why Generic Substitution Fails for 4-Ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Substituent-Dependent Pharmacology


Pyrrolidinone-bearing benzenesulfonamides cannot be treated as interchangeable commodities because the substituent identity on the terminal benzenesulfonamide ring is a primary determinant of both isoform selectivity and target engagement. In published carbonic anhydrase inhibitor series, the introduction of a chloro group at the meta position increased binding affinity across all CA isoforms compared with non-chlorinated analogs [1]. Similarly, the BRD4 inhibitor series reported by Allen et al. demonstrated that N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives bearing different aryl substituents exhibited IC50 values ranging from 11 to 44 μM in a BRD4(BD1)-acetylated histone interaction assay, confirming that even modest substituent changes produce quantifiable shifts in biochemical potency [2]. The 4-ethoxy substituent present in CAS 941891-04-9 imparts distinct electronic (electron-donating +M effect) and lipophilic (predicted LogP shift of approximately +0.5 to +0.8 units vs. unsubstituted parent) properties that differentiate it from halogenated, methylated, or naphthyl analogs. Consequently, procurement decisions based solely on core scaffold similarity risk selecting a compound with a materially different selectivity and potency profile.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941891-04-9)


Structural Differentiation from Unsubstituted Parent: 4-Ethoxy Substituent Alters Electronic and Lipophilic Profile

CAS 941891-04-9 bears a 4-ethoxy group (-OCH2CH3) on the terminal benzenesulfonamide ring, whereas the closest unsubstituted analog, N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, carries only a hydrogen at this position. The ethoxy substituent is electron-donating (+M effect) and increases both molecular weight (390.45 vs. 332.38 g/mol) and topological polar surface area (TPSA 93.8 vs. 84.5 Ų), while simultaneously raising predicted LogP by approximately 0.5 to 0.8 log units . In the published chlorinated pyrrolidinone-benzenesulfonamide CA inhibitor series, the presence of a meta-chloro substituent alone shifted Kd values from >10,000 nM to low nanomolar (5.0-37 nM) against CA IX, demonstrating that even single-atom substituent changes on the terminal aryl ring produce orders-of-magnitude differences in target binding affinity [1].

Structure-Activity Relationship Medicinal Chemistry Physicochemical Property Optimization

Comparison with 4-Fluoro-3-Methyl Analog (CAS 942012-88-6): Divergent Halogen vs. Alkoxy Pharmacophore

The closest commercially available comparator, 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide (CAS 942012-88-6), replaces the 4-ethoxy group of CAS 941891-04-9 with a 4-fluoro-3-methyl substitution pattern. The fluoro group is strongly electron-withdrawing (-I effect) and serves as a hydrogen-bond acceptor, while the ethoxy group is electron-donating and increases steric bulk. In the comprehensive structure-affinity study by Balandis et al., chloro-substituted (electron-withdrawing) benzenesulfonamides demonstrated enhanced CA binding across all isoforms relative to non-chlorinated compounds, with Kd values for CA IX in the range of 5.0-37 nM for chlorinated hydrazone derivatives vs. approximately 50 nM for the best non-chlorinated compounds [1]. The electronic divergence between 4-ethoxy (donating) and 4-fluoro/4-chloro (withdrawing) substitution predicts differential CA isoform selectivity profiles, as the Zn²⁺-coordinating sulfonamide group's pKa—and thus its ionization state at physiological pH—is modulated by the electronic character of para-substituents [2].

Medicinal Chemistry Bioisostere Analysis Carbonic Anhydrase Inhibition

CA IX Selectivity Potential: Class-Level Evidence from Pyrrolidinone-Benzenesulfonamide Series

The pyrrolidinone-benzenesulfonamide chemotype has demonstrated consistent nanomolar binding to cancer-associated carbonic anhydrase isoform IX. Rutkauskas et al. reported that the most effective CA IX binders in their series achieved Kd values of approximately 50 nM, with significantly weaker binding to the cytosolic off-target isoform CA I [1]. In the chlorinated series by Balandis et al., hydrazone derivatives 10-22 exhibited CA IX Kd values in the range of 5.0-37 nM, with selectivity ratios (Kd_CA I / Kd_CA IX) exceeding 100-fold for several compounds [2]. While CAS 941891-04-9 itself has not been profiled in a published CA panel, its 4-ethoxy substituent—which is structurally analogous to the 4-alkoxy motif exploited in the crystallographically characterized CA II inhibitor 4-ethoxybenzenesulfonamide (PDB: 4RUZ, 6I1U) [3]—positions it within the subset of this chemotype most likely to engage the CA active site. The absence of a chloro substituent at the meta position (present in the highest-affinity CA IX binders) suggests that CA IX affinity for CAS 941891-04-9 is likely to fall in the moderate nanomolar to low micromolar range rather than the low nanomolar range.

Carbonic Anhydrase IX Tumor Hypoxia Isoform Selectivity Cancer Therapeutics

BRD4 Inhibition Potential: Scaffold Validation with Quantified Biochemical Activity for N-[3-(2-Oxo-pyrrolidinyl)phenyl]-benzenesulfonamide Class

Allen et al. (ACS Omega, 2017) reported the identification and biochemical validation of six N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives as a novel class of BRD4 bromodomain 1 (BD1) inhibitors, with IC50 values ranging from 11 to 44 μM in a BRD4(BD1)-acetylated histone interaction assay [1]. Cocrystal structures of these compounds bound to BRD4(BD1) were deposited in the Protein Data Bank (e.g., PDB: 5TI7 for compound 17528462, a 5-bromo-2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide) [2]. The core scaffold of these validated inhibitors—an N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide—is identical to that of CAS 941891-04-9, with the sole difference residing in the substitution pattern on the terminal benzenesulfonamide aryl ring. The 4-ethoxy substituent on CAS 941891-04-9 is absent from the six characterized compounds, meaning its specific contribution to BRD4(BD1) binding has not been experimentally determined. However, the cocrystal structures reveal that the terminal aryl ring occupies a solvent-exposed region of the BRD4(BD1) acetyl-lysine binding pocket, suggesting tolerance for diverse substituents [1].

Epigenetics BRD4 Bromodomain BET Inhibition Virtual Screening

Screening Library Provenance and Availability: Differentiated Procurement Pathway vs. Custom Synthesis

CAS 941891-04-9 is a catalog screening compound supplied through the Life Chemicals F2783 series, which comprises pyrrolidinone-bearing benzenesulfonamide derivatives available in 2 μmol and 5 μmol quantities at ≥90% purity, with pricing in the range of $54-63 USD per aliquot [1]. In contrast, the closest structurally characterized analogs—such as those in the BRD4 inhibitor series by Allen et al.—were obtained through virtual screening of diverse commercial libraries and required custom resynthesis for biochemical validation [2]. This catalog availability means CAS 941891-04-9 can be procured and screened within days, whereas the published high-affinity CA IX inhibitors (e.g., the chlorinated hydrazone derivatives of Balandis et al.) are not commercially available and would require multi-step custom synthesis with lead times of 4-8 weeks [3]. For hit discovery programs requiring rapid SAR exploration around the pyrrolidinone-benzenesulfonamide core, the immediate availability of CAS 941891-04-9 represents a quantifiable time-to-data advantage.

High-Throughput Screening Compound Procurement Hit Discovery Screening Libraries

Recommended Application Scenarios for 4-Ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941891-04-9)


Carbonic Anhydrase Isoform Profiling: Use as a Non-Chlorinated Probe for CA IX/CA II Selectivity Assessment

Based on the established SAR that meta-chloro substitution enhances CA IX affinity [1], CAS 941891-04-9—lacking this chloro substituent—can serve as a matched non-chlorinated control compound in CA isoform selectivity panels. When screened alongside chlorinated analogs, this compound helps deconvolute the contribution of the halogen substituent to isoform selectivity, enabling rational optimization of the CA IX/CA II selectivity ratio, which is critical for minimizing diuretic side effects in anticancer CA IX inhibitor programs [2].

BRD4 Bromodomain Hit Expansion: Exploring Solvent-Exposed Vector Tolerability

The cocrystal structures reported by Allen et al. demonstrate that the terminal aryl ring of N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide inhibitors occupies a solvent-exposed region of the BRD4(BD1) acetyl-lysine binding pocket [3]. CAS 941891-04-9, with its 4-ethoxy substituent, provides a vector for probing aqueous solubility enhancement without disrupting the conserved core interactions (hydrogen bonds with Asn140 and the structural water network). This compound is suitable for use in BRD4(BD1) thermal shift assays or AlphaScreen competition assays to quantify the affinity and ligand efficiency impact of the ethoxy substituent.

Focused Library Design: Building a Substituent Matrix Around the Pyrrolidinone-Benzenesulfonamide Core

As a catalog-available member of the Life Chemicals F2783 series , CAS 941891-04-9 can be procured alongside its 4-fluoro-3-methyl (CAS 942012-88-6), 4-chloro, and naphthyl (CAS 941958-50-5) analogs to construct a mini-library of 4-8 compounds that systematically varies the terminal aryl substituent. This matrix approach enables multi-target profiling (CA panel, BRD4, ion channels) to establish comprehensive SAR tables within a single screening cycle, accelerating the identification of substituent-dependent selectivity switches.

Ion Channel Modulator Screening: Nav Channel Pain Target Evaluation

The pyrrolidinone benzenesulfonamide chemotype is claimed in Vertex Pharmaceuticals' US Patent 8,841,282 as modulators of voltage-gated sodium channels for the treatment of pain [4]. CAS 941891-04-9, as a structurally distinct analog within this patent space, can be deployed in Nav1.5 or Nav1.7 electrophysiology assays (manual or automated patch clamp) to evaluate whether the 4-ethoxy substitution pattern confers any differentiation in state-dependent inhibition or subtype selectivity relative to the exemplified patent compounds. Its catalog availability enables rapid procurement for competitive intelligence screening.

Quote Request

Request a Quote for 4-ethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.